molecular formula C6H4F2O2S B13467601 3-(Difluoromethoxy)thiophene-2-carbaldehyde

3-(Difluoromethoxy)thiophene-2-carbaldehyde

Cat. No.: B13467601
M. Wt: 178.16 g/mol
InChI Key: UHYMTKYUCJFTRA-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C6H4F2O2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethoxy group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another method involves the chloromethylation of thiophene followed by oxidation to form the aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the Vilsmeier-Haack reaction is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products Formed

    Oxidation: 3-(Difluoromethoxy)thiophene-2-carboxylic acid.

    Reduction: 3-(Difluoromethoxy)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethoxy group in 3-(Difluoromethoxy)thiophene-2-carbaldehyde imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H4F2O2S

Molecular Weight

178.16 g/mol

IUPAC Name

3-(difluoromethoxy)thiophene-2-carbaldehyde

InChI

InChI=1S/C6H4F2O2S/c7-6(8)10-4-1-2-11-5(4)3-9/h1-3,6H

InChI Key

UHYMTKYUCJFTRA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1OC(F)F)C=O

Origin of Product

United States

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